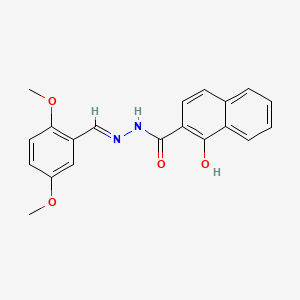

![molecular formula C22H17NO3 B5862312 6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)

6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one, also known as clozapine-N-oxide (CNO), is a chemical compound that has gained significant attention in the scientific community due to its potential use as a tool for studying the brain and behavior. CNO is a derivative of clozapine, an antipsychotic drug used to treat schizophrenia. However, CNO itself does not have any therapeutic effects and is solely used for research purposes.

Mecanismo De Acción

CNO binds to DREADDs, which are expressed in specific neuronal populations, leading to the activation of downstream signaling pathways. The activation of these pathways can result in the modulation of neuronal activity, neurotransmitter release, and gene expression. The specific effects of CNO on neuronal activity depend on the type of DREADD being used and the neuronal population expressing it.

Biochemical and Physiological Effects:

CNO has been shown to modulate neuronal activity in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. It has also been shown to affect neurotransmitter release, including dopamine, serotonin, and glutamate. Additionally, CNO has been shown to modulate behaviors such as anxiety, social interaction, and reward-seeking.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using CNO is its selectivity for DREADDs, allowing for the manipulation of specific neuronal populations. Additionally, CNO has a long half-life, allowing for sustained activation of DREADDs. However, CNO has been shown to have off-target effects, particularly at high concentrations, which can complicate data interpretation. Additionally, the use of CNO requires the expression of DREADDs in the target neuronal population, which can be time-consuming and technically challenging.

Direcciones Futuras

Future research on CNO will likely focus on improving its selectivity and reducing off-target effects. Additionally, the development of new DREADDs with improved properties will expand the range of neuronal populations that can be manipulated with CNO. Finally, the use of CNO in combination with other techniques, such as optogenetics and chemogenetics, will allow for even more precise control of neuronal activity and behavior.

Métodos De Síntesis

The synthesis of CNO involves the reaction of clozapine with N-chloromethylmorpholine in the presence of a base. The reaction yields CNO as a white crystalline solid, which can be purified through recrystallization. The purity of CNO can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

CNO is primarily used as a tool for studying the brain and behavior. It is a selective agonist for the designer receptor exclusively activated by designer drugs (DREADDs), which are genetically engineered G protein-coupled receptors (GPCRs) that can be selectively activated by a specific ligand. DREADDs are used to manipulate specific neuronal populations in vivo and in vitro, allowing researchers to investigate the role of these neurons in various physiological and pathological processes.

Propiedades

IUPAC Name |

6-(3-methoxybenzoyl)-7H-benzo[d][2]benzazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-26-17-9-6-8-15(13-17)21(24)23-14-16-7-2-3-10-18(16)19-11-4-5-12-20(19)22(23)25/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDZLYYTJSJWII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CC3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5862248.png)

![N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5862261.png)

![N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5862267.png)

![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)

![2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide](/img/structure/B5862292.png)

![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)

![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)